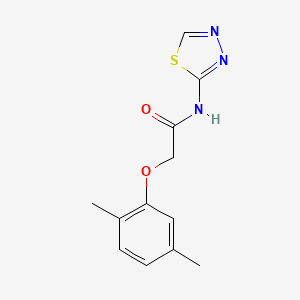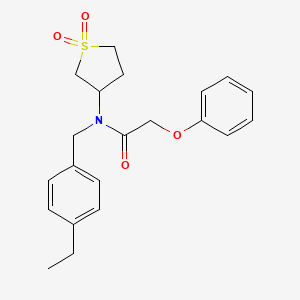![molecular formula C20H18N2O3 B12129777 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Méthyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phényl]-1,3,4-oxadiazole est un composé organique complexe appartenant à la classe des dérivés du benzofurane. Les benzofuranes sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(3-Méthyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phényl]-1,3,4-oxadiazole implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation d’hydrazides appropriées avec des acides carboxyliques ou leurs dérivés dans des conditions acides ou basiques pour former le cycle oxadiazole. La partie benzofurane peut être introduite par une réaction d’acylation de Friedel-Crafts, suivie d’une méthylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, le criblage à haut débit des conditions réactionnelles et les techniques de chimie en flux continu pour mettre à l’échelle efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
2-(3-Méthyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phényl]-1,3,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à des activités biologiques différentes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, RNH₂) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant les propriétés du composé.
Applications de la recherche scientifique
2-(3-Méthyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phényl]-1,3,4-oxadiazole a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme sonde dans les études de mécanismes réactionnels.
Biologie : L’activité biologique du composé en fait un candidat pour l’étude des interactions enzymatiques et des voies cellulaires.
Médecine : Ses propriétés thérapeutiques potentielles sont explorées dans le développement de médicaments, en particulier pour cibler des maladies spécifiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de 2-(3-Méthyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phényl]-1,3,4-oxadiazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Butyl-3-(4-hydroxybenzoyl)-benzofurane : Connu pour ses propriétés anticancéreuses.
1-(7-méthyl-4-propan-2-yl-1-benzofuran-2-yl)éthanone : Utilisé dans la synthèse d’autres dérivés du benzofurane.
Dérivés du benzofuro[3,2-b]pyridine : Étudiés pour leurs diverses activités biologiques.
Unicité
2-(3-Méthyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phényl]-1,3,4-oxadiazole se distingue par sa combinaison unique de parties benzofurane et oxadiazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H18N2O3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(3-methyl-1-benzofuran-2-yl)-5-(4-propan-2-yloxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N2O3/c1-12(2)23-15-10-8-14(9-11-15)19-21-22-20(25-19)18-13(3)16-6-4-5-7-17(16)24-18/h4-12H,1-3H3 |
Clé InChI |
LSATUTWWVXROEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=C(C=C4)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)

![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)

![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)

-yl)methanone](/img/structure/B12129753.png)

![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)

